(Tetrahydrofuran-3-yl)methanamine
Overview
Description
(Tetrahydrofuran-3-yl)methanamine is an organic compound with the chemical formula C5H11NO. It is a clear, colorless liquid with a molecular weight of 101.15 g/mol. This compound is known for its versatility in various chemical reactions and its applications in different fields such as organic synthesis, polymerization reactions, and as a solvent .
Mechanism of Action
Target of Action
More research is needed to identify the specific biological targets and their roles .
Mode of Action
It is known that the compound can interact with its targets to induce certain changes
Pharmacokinetics
Preparation Methods
The preparation of (Tetrahydrofuran-3-yl)methanamine can be achieved through several synthetic routes. One common method involves the aminating reaction of tetrahydrofuran-3-carboxaldehyde with ammonia, followed by hydrogenation. This process typically uses a bimetal catalyst and is conducted under inert gas conditions to ensure high purity and yield . Another method involves the Michael addition reaction of nitromethane to diethyl maleate, followed by a series of steps to yield the final product . Industrial production methods focus on optimizing these reactions to achieve high yields and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
(Tetrahydrofuran-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions.
Scientific Research Applications
(Tetrahydrofuran-3-yl)methanamine has a wide range of applications in scientific research:
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in polymerization reactions and as a solvent in various industrial processes.
Comparison with Similar Compounds
(Tetrahydrofuran-3-yl)methanamine can be compared with other similar compounds such as:
3-Aminomethyltetrahydrofuran: Similar in structure but may have different reactivity and applications.
Oxolan-3-ylmethanamine: Another compound with a similar backbone but different functional groups.
3-Furanmethanamine: A related compound with a furan ring instead of a tetrahydrofuran ring. The uniqueness of this compound lies in its specific reactivity and versatility in various chemical reactions, making it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
oxolan-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-3-5-1-2-7-4-5/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINJIXGRSTYIHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447520 | |
Record name | (tetrahydrofuran-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165253-31-6 | |
Record name | (Tetrahydrofuran-3-yl)methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165253-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (tetrahydrofuran-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tetrahydrofuran-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.201.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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